molecular formula C9H11NO3 B2636693 methyl 2-(4-aminophenyl)-2-hydroxyacetate CAS No. 182918-73-6

methyl 2-(4-aminophenyl)-2-hydroxyacetate

Cat. No.: B2636693
CAS No.: 182918-73-6
M. Wt: 181.191
InChI Key: GAMGLCCWIJAQFS-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-hydroxyacetate is an organic compound with a unique structure that combines an ester group, an amino group, and a hydroxyl group

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Safety and Hazards

“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-aminophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: The major product is 2-(4-aminophenyl)-2-oxoacetate.

    Reduction: The major product is 2-(4-aminophenyl)-2-hydroxyethanol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)-2-hydroxyacetate
  • Methyl 2-(4-aminophenyl)-2-oxoacetate
  • Methyl 2-(4-aminophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 2-(4-aminophenyl)-2-hydroxyacetate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom

Properties

IUPAC Name

methyl 2-(4-aminophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMGLCCWIJAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182918-73-6
Record name methyl 2-(4-aminophenyl)-2-hydroxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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